Array ( [bid] => 11638034 ) Buy 4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one | 439936-59-1

4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one

Catalog No.
S12073446
CAS No.
439936-59-1
M.F
C14H11ClF6N2O2S
M. Wt
420.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)et...

CAS Number

439936-59-1

Product Name

4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one

IUPAC Name

4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one

Molecular Formula

C14H11ClF6N2O2S

Molecular Weight

420.8 g/mol

InChI

InChI=1S/C14H11ClF6N2O2S/c1-8-10(26-13(17,18)12(15,16)25-14(19,20)21)11(24)23(22(8)2)9-6-4-3-5-7-9/h3-7H,1-2H3

InChI Key

VPSMBDFPVVSFJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)SC(C(OC(F)(F)F)(F)Cl)(F)F

The compound 4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one is a complex organic molecule characterized by a unique structure that includes a pyrazolone core, a sulfanyl group, and multiple trifluoromethyl substituents. Its molecular formula is C16H14ClF6N2OC_{16}H_{14}ClF_6N_2O, and it exhibits significant interest in pharmaceutical and agricultural chemistry due to its potential biological activity and utility as an intermediate in the synthesis of other compounds.

The chemical behavior of this compound is influenced by its functional groups, particularly the trifluoromethyl and sulfanyl moieties. It can undergo various reactions typical of pyrazolones, such as:

  • Nucleophilic substitutions: The presence of the chloro group allows for nucleophilic attack, which can lead to the formation of new derivatives.
  • Condensation reactions: The pyrazolone structure can participate in condensation with aldehydes or ketones.
  • Reduction reactions: The compound may be reduced under specific conditions to yield amines or alcohols.

Research indicates that compounds with similar structures often exhibit notable biological activities, including:

  • Antimicrobial properties: Many trifluoromethylated compounds show enhanced activity against bacteria and fungi.
  • Insecticidal effects: Some derivatives are used in agrochemicals to control pests due to their efficacy against various insect species.
  • Potential anticancer activity: Certain pyrazolone derivatives have been investigated for their ability to inhibit cancer cell proliferation.

The synthesis of 4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one typically involves several steps:

  • Formation of the pyrazolone core: This can be achieved through condensation reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Introduction of the trifluoromethyl group: This may involve halogenation or direct fluorination methods.
  • Sulfanylation: The sulfanyl group can be introduced via nucleophilic substitution on a suitable precursor.
  • Final modifications: Additional steps may include chlorination and further functionalization to achieve the desired compound.

This compound has potential applications in various fields:

  • Pharmaceuticals: As a lead compound for developing new drugs with antimicrobial or anticancer properties.
  • Agriculture: As an intermediate in the synthesis of pesticides or herbicides that utilize its biological activity against pests.
  • Material Science: Due to its unique chemical properties, it may find applications in developing advanced materials.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Key areas of focus include:

  • Receptor binding assays: To determine how effectively the compound interacts with specific biological targets.
  • Metabolic stability studies: Assessing how the compound is metabolized in biological systems can provide insights into its pharmacokinetics and potential toxicity.
  • Synergistic effects with other compounds: Investigating how this compound interacts with other pharmaceuticals or agrochemicals can reveal potential benefits or risks.

Several compounds share structural similarities with 4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one, including:

Compound NameCAS NumberNotable Features
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline116714-47-7Intermediate for pesticides; similar trifluoromethyl groups
4-Bromo-2-fluoro-1-(1,1,2,3,3,3-hexafluoropropoxy)benzene161045-76-7Contains halogens; used in agrochemical formulations
4-[3,5-Di(trifluoromethyl)phenyl]-3-thiosemicarbazide38901-31-4Exhibits antifungal properties; structurally related

Uniqueness

The uniqueness of 4-[2-Chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-1,5-dimethyl-2-phenylpyrazol-3-one lies in its combination of a complex pyrazolone structure with multiple trifluoromethyl groups and a sulfanyl moiety. This combination enhances its potential biological activity and makes it a valuable candidate for further research in medicinal chemistry and agricultural applications.

XLogP3

5.6

Hydrogen Bond Acceptor Count

10

Exact Mass

420.0133954 g/mol

Monoisotopic Mass

420.0133954 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-09-2024

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